molecular formula C15H20BrNO4 B12951336 (R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B12951336
M. Wt: 358.23 g/mol
InChI Key: PALAEQFKVALUOR-LLVKDONJSA-N
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Description

®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a bromobenzyl group and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available ®-3-amino-3-(3-bromophenyl)propanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Substitution: Formation of new benzyl derivatives.

    Oxidation: Conversion to benzoic acid derivatives.

    Deprotection: Formation of the free amine.

Scientific Research Applications

®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions with enzymes and other biological molecules, while the bromobenzyl group can participate in various substitution reactions. These interactions can modulate biological pathways and influence the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a different position of the bromine atom on the benzene ring.

    ®-3-(3-Chlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Chlorine instead of bromine on the benzyl group.

    ®-3-(3-Bromobenzyl)-3-amino-propanoic acid: Lacks the Boc protection on the amino group.

Uniqueness

®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

(2R)-2-[(3-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

PALAEQFKVALUOR-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

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